EGFR Kinase Inhibition – 8‑Nitro Regio‑isomer Outperforms 6‑Nitro Analog by Over 8‑Fold
In a direct head‑to‑head enzymatic assay, 2‑methyl‑8‑nitro‑3H‑quinazolin‑4‑one inhibited EGFR (wild‑type) with an IC50 of 120 nM, while the 2‑methyl‑6‑nitro‑3H‑quinazolin‑4‑one regioisomer exhibited an IC50 of 1,020 nM under identical conditions [REFS‑1]. The greater potency of the 8‑nitro compound is attributed to an additional hydrogen‑bond contact between the nitro oxygen and the hinge region of the kinase, as confirmed by X‑ray co‑crystal structures [REFS‑1].
| Evidence Dimension | EGFR (wild‑type) enzymatic IC50 |
|---|---|
| Target Compound Data | IC50 = 120 nM |
| Comparator Or Baseline | 2-Methyl-6-nitro-3H-quinazolin-4-one, IC50 = 1,020 nM |
| Quantified Difference | 8.5‑fold lower IC50 (more potent) |
| Conditions | ADP‑Glo kinase assay, 10 µM ATP, 1 h incubation, recombinant human EGFR cytoplasmic domain. |
Why This Matters
Procurement of the correct nitro regioisomer directly determines success in hit‑to‑lead EGFR programs, as the 6‑nitro isomer would be discarded at the first potency filter.
- [1] M. Sharma, R. K. Garg, G. Singh. Positional nitro isomers of quinazolin-4-ones as EGFR inhibitors: Divergent potency and selectivity. Bioorg. Med. Chem. Lett. 2021, 43, 128066. DOI:10.1016/j.bmcl.2021.128066 View Source
